molecular formula C14H18O B14310628 1H-Inden-1-ol, 2,3-diethyl-1-methyl- CAS No. 117583-04-7

1H-Inden-1-ol, 2,3-diethyl-1-methyl-

Cat. No.: B14310628
CAS No.: 117583-04-7
M. Wt: 202.29 g/mol
InChI Key: JRGBTZFHUKLCQT-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 2,3-diethyl-1-methyl- is an organic compound belonging to the class of indenols It is characterized by the presence of an indene ring system with hydroxyl, ethyl, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions, which can be achieved using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-ol, 2,3-diethyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indenols or derivatives.

Scientific Research Applications

1H-Inden-1-ol, 2,3-diethyl-1-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The indene ring system provides a stable framework for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substituents.

    1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks the hydroxyl group.

    1H-Inden-1-ol, 2,3-dihydro-: Lacks the ethyl and methyl groups.

Uniqueness

1H-Inden-1-ol, 2,3-diethyl-1-methyl- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

117583-04-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2,3-diethyl-1-methylinden-1-ol

InChI

InChI=1S/C14H18O/c1-4-10-11-8-6-7-9-13(11)14(3,15)12(10)5-2/h6-9,15H,4-5H2,1-3H3

InChI Key

JRGBTZFHUKLCQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C2=CC=CC=C21)(C)O)CC

Origin of Product

United States

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